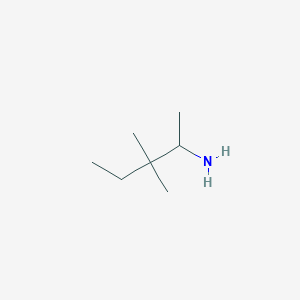

3,3-Dimethylpentan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H17N |

|---|---|

Molecular Weight |

115.22 g/mol |

IUPAC Name |

3,3-dimethylpentan-2-amine |

InChI |

InChI=1S/C7H17N/c1-5-7(3,4)6(2)8/h6H,5,8H2,1-4H3 |

InChI Key |

RNZOJMNUJVGQKF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Dimethylpentan 2 Amine and Its Stereoisomers

Reductive Amination Strategies for 3,3-Dimethylpentan-2-amine Synthesis

Optimization with Chiral Amine Precursors

The use of chiral auxiliaries and precursors is a foundational strategy in asymmetric synthesis to produce enantiomerically enriched amines. nih.gov For a target like this compound, a common approach involves the diastereoselective addition of a nucleophile to an imine derived from a chiral amine or the use of a chiral auxiliary. One of the most effective chiral auxiliaries is tert-butanesulfinamide (tBS), introduced by Ellman. This method involves the condensation of tBS with 3,3-dimethylpentan-2-one to form an N-tert-butanesulfinyl imine. Subsequent stereoselective addition of a hydride reagent, for instance, allows for the formation of the desired amine with high diastereoselectivity. The auxiliary can then be cleaved under mild acidic conditions to yield the target primary amine. nih.gov

The optimization of this process involves screening different reducing agents and reaction conditions to maximize the diastereomeric excess. The steric hindrance imposed by the tert-butyl group of the sulfinamide auxiliary effectively shields one face of the C=N bond, directing the incoming nucleophile to the opposite face. nih.gov

Another strategy involves the use of C2-symmetrical cyclic amines as chiral auxiliaries, which can be synthesized from the enantioselective reduction of corresponding diketones. organic-chemistry.org These auxiliaries guide the stereochemical outcome of alkylation or reduction reactions, leading to the desired stereoisomer of the target amine.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Amine Synthesis

| Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) | Cleavage Conditions | Applicability |

|---|---|---|---|

| tert-Butanesulfinamide | >95% | Mild Acid (e.g., HCl in MeOH) | Broad, effective for sterically hindered ketones |

| C2-Symmetrical Amines | 85-98% | Varies (e.g., hydrogenolysis) | Effective for specific substrate classes |

Note: Data presented is generalized from literature on asymmetric amine synthesis and may not represent results for 3,3-dimethylpentan-2-one specifically.

Role of Palladium Nanoparticles in Catalytic Hydrogenation

Catalytic hydrogenation of imines or reductive amination of ketones represents a highly atom-economical route to amines. acs.org Palladium nanoparticles (PdNPs) have emerged as highly efficient catalysts for these transformations due to their high surface area and unique electronic properties. mdpi.comacs.org For the synthesis of this compound, this would typically involve the reductive amination of 3,3-dimethylpentan-2-one.

The efficacy of PdNP catalysts is significantly influenced by the support material. mdpi.com Functionalizing supports with amine groups has been shown to enhance catalyst performance. mdpi.comacs.org These amine groups can act as anchoring sites for the PdNPs, preventing aggregation and leading to smaller, more highly dispersed nanoparticles. mdpi.com This high dispersion is a primary asset for achieving high catalytic activity. acs.org For instance, PdNPs supported on amine-functionalized halloysite nanotubes or zeolites have demonstrated superior performance in hydrogenation reactions compared to their non-functionalized counterparts. mdpi.comacs.org The amine-functionalized support can also modulate the metal-support interaction, which enhances catalyst stability and prevents leaching of the active metal. mdpi.com

The reaction conditions, including hydrogen pressure, temperature, and solvent, are critical parameters that need to be optimized to achieve high selectivity and yield, particularly for sterically hindered substrates. acs.orgmdpi.com

Table 2: Effect of Support Functionalization on PdNP Catalyzed Hydrogenation

| Catalyst | Support | Avg. Particle Size (nm) | Turnover Frequency (TOF) (h⁻¹) | Key Advantage |

|---|---|---|---|---|

| Pd/HNTA | Amine-functionalized Halloysite | 2.2 ± 0.4 | 946 (for Nitrobenzene) | Superior activity and stability mdpi.com |

| Pd/HNTP | Pristine Halloysite | 2.8 ± 0.8 | Lower than functionalized | Baseline comparison mdpi.com |

| Pd/GNS-NH₂ | Amine-functionalized Graphene | 1.38–2.63 | High | Excellent dispersion researchgate.net |

Note: The data is derived from studies on model hydrogenation reactions, such as that of nitrobenzene, to illustrate the principles of catalyst design.

Biocatalytic Synthesis of Chiral Amine Building Blocks

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. mdpi.com Enzymes operate under mild conditions and exhibit exceptional levels of selectivity, aligning with the principles of green chemistry. allresearchjournal.comresearchgate.net

Enzymatic Catalysis for Selective Transformations

Amine transaminases (ATAs), also known as ω-transaminases, are a pivotal class of enzymes for the synthesis of chiral amines. diva-portal.org These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a prochiral ketone acceptor, such as 3,3-dimethylpentan-2-one. mdpi.commdpi.com The reaction is highly enantioselective, capable of producing the (R)- or (S)-amine with excellent optical purity, depending on the specific ATA used. kaust.edu.sa

There are three main strategies for using ATAs:

Asymmetric Synthesis : A prochiral ketone is converted directly into a single enantiomer of the chiral amine. mdpi.com

Kinetic Resolution : A racemic mixture of an amine is resolved by the selective deamination of one enantiomer by the ATA, leaving the other enantiomer enriched. mdpi.com

Deracemization : This combines the kinetic resolution of a racemic amine with the in-situ amination of the resulting ketone, theoretically allowing for a 100% yield of a single enantiomer. kaust.edu.saacs.org

The broad substrate spectrum of ATAs allows for the synthesis of a wide variety of chiral amines, although sterically hindered ketones can be challenging substrates, often requiring enzyme engineering to create a suitable active site. mdpi.comresearchgate.net

Green Chemistry Principles in Biocatalytic Production

The use of enzymes like ATAs in the production of chiral amines is a prime example of green chemistry in practice. rsc.orgrroij.com The advantages are numerous:

Mild Reaction Conditions : Enzymatic reactions are typically carried out in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption. allresearchjournal.com

High Selectivity : The chemo-, regio-, and enantioselectivity of enzymes minimizes the formation of by-products, simplifying purification processes and reducing waste. researchgate.net

Biodegradable Catalysts : Enzymes are fully biodegradable, avoiding the environmental issues associated with heavy metal catalysts. allresearchjournal.com

Reduced Use of Hazardous Substances : Biocatalytic processes often eliminate the need for toxic reagents and harsh solvents commonly used in traditional organic synthesis. rroij.comnih.gov

These factors contribute to processes that are not only more environmentally benign but also potentially more economical and safer to operate. diva-portal.org

Derivatization Strategies for Amine Synthesis and Functionalization

The functionalization of the primary amine group in molecules like this compound is essential for building more complex molecular architectures or for modifying the properties of the parent compound.

Controlled Functionalization of Amine Moiety

Achieving selective functionalization of primary amines, especially mono-alkylation or mono-acylation, can be challenging due to the potential for over-reaction to form tertiary amines or di-acylated products. rsc.org

One strategy for controlled mono-alkylation involves using the amine hydrobromide salt as the starting material. rsc.org Under carefully controlled basic conditions, the primary amine can be selectively deprotonated and reacted with an alkyl halide. The resulting secondary amine is more basic and remains protonated, preventing it from participating in further alkylation. rsc.orgresearchgate.net

Reductive amination is another powerful tool for controlled functionalization. By reacting the primary amine with an aldehyde or ketone, an imine or enamine intermediate is formed, which can then be reduced. This method can be highly selective, and by controlling the pH, it's possible to achieve selective modification of N-terminal amines in the presence of other amine groups (like lysine side chains in peptides). nih.gov

For acylation, reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) have been developed for the derivatization of primary amines under mild conditions, yielding stable derivatives with minimal side reactions. sigmaaldrich.com Such derivatization is often employed to enhance detectability in analytical methods but the principles of using activated esters allow for controlled amide bond formation in synthetic applications as well.

Preparation of Quaternary Ammonium (B1175870) Compounds

The synthesis of quaternary ammonium compounds from this compound involves a two-step process: the initial conversion of the primary amine to a tertiary amine, followed by the quaternization of the tertiary amine. The steric hindrance presented by the 3,3-dimethylpentyl group necessitates specific methodological considerations to achieve efficient conversion.

N,N-Dialkylation of this compound: The primary amine is first converted to a tertiary amine, for instance, N,N-dimethyl-3,3-dimethylpentan-2-amine.

Quaternization: The resulting tertiary amine is then reacted with an alkylating agent to form the desired quaternary ammonium salt.

A viable route for the N,N-dimethylation of a primary amine is reductive amination. This method is often preferred over direct alkylation with alkyl halides for primary amines to avoid the formation of mixtures of primary, secondary, tertiary amines, and quaternary ammonium salts. Reductive amination involves the reaction of the primary amine with an excess of formaldehyde in the presence of a reducing agent, typically formic acid (Eschweiler-Clarke reaction) or sodium borohydride.

Once the tertiary amine, such as N,N-dimethyl-3,3-dimethylpentan-2-amine, is synthesized, the final step is quaternization. The classic approach for this transformation is the Menschutkin reaction, which involves the treatment of the tertiary amine with an alkyl halide. Given the steric bulk adjacent to the nitrogen atom in N,N-dimethyl-3,3-dimethylpentan-2-amine, the choice of alkylating agent and reaction conditions is critical. Methyl iodide is a highly effective reagent for such transformations due to its high reactivity and minimal steric profile.

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), to facilitate the SN2 reaction mechanism. Elevated temperatures may be required to overcome the steric hindrance and drive the reaction to completion.

A closely related sterically hindered quaternary ammonium salt, N,N,N-trimethyl-(3,3-dimethylbutyl)ammonium iodide, has been synthesized, and its preparation can serve as a procedural model. The synthesis of this analog involves the quaternization of the corresponding tertiary amine, N,N-dimethyl-(3,3-dimethylbutyl)amine, with methyl iodide.

The following table outlines the proposed synthetic steps for a representative quaternary ammonium compound derived from this compound, based on established methodologies for sterically hindered amines.

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | N,N-Dimethylation | This compound, Formaldehyde (excess), Formic Acid, Reflux | N,N-Dimethyl-3,3-dimethylpentan-2-amine |

| 2 | Quaternization | N,N-Dimethyl-3,3-dimethylpentan-2-amine, Methyl Iodide (excess), Acetonitrile, Reflux | N,N,N-Trimethyl-3,3-dimethylpentan-2-aminium iodide |

The progress of both reactions can be monitored by standard analytical techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. Purification of the intermediate tertiary amine is typically achieved through distillation, while the final quaternary ammonium salt can be purified by recrystallization.

The successful synthesis of quaternary ammonium compounds from the sterically hindered this compound scaffold hinges on the careful selection of reagents and optimization of reaction conditions to favor the desired transformations while minimizing side reactions.

Stereochemical Control and Analysis in 3,3 Dimethylpentan 2 Amine Research

Methods for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a fundamental aspect of characterizing 3,3-Dimethylpentan-2-amine. Chiral High-Performance Liquid Chromatography (HPLC) and polarimetry are two primary techniques employed for this purpose, each providing unique insights into the stereochemical composition of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a powerful and widely utilized technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts differentially with the enantiomers of an analyte, leading to their separation. The choice of CSP is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most effective for resolving a broad range of chiral compounds, including amines.

The general principle involves passing a solution of the this compound racemate through a column packed with a CSP. The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, cause one enantiomer to be retained longer on the column than the other. This results in two distinct peaks in the chromatogram, with the area of each peak being proportional to the concentration of the corresponding enantiomer. The enantiomeric excess (% ee) can then be calculated from the peak areas.

While specific HPLC methods for the direct enantioseparation of this compound are not extensively detailed in publicly available literature, the general approach for chiral amines is well-established. Method development would involve screening various polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) with different mobile phases, typically consisting of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and resolution.

Alternatively, derivatization of the amine with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column. However, direct enantioseparation on a CSP is often preferred due to its simplicity and avoidance of potential kinetic resolution during derivatization.

Polarimetry and Optical Rotation Studies

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound, which is its ability to rotate the plane of polarized light. Each enantiomer of a chiral molecule rotates the plane of polarized light to an equal extent but in opposite directions. The direction of rotation is denoted by a (+) or (d) for dextrorotatory (to the right) and a (-) or (l) for levorotatory (to the left).

The specific rotation, [α], is a characteristic physical property of a pure enantiomer and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration. The observed rotation of a sample can be used to determine its enantiomeric purity by comparing it to the specific rotation of the pure enantiomer.

The enantiomeric excess (% ee) can be calculated using the following formula:

% ee = ([α]observed / [α]max) × 100

where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

While this method is straightforward, its accuracy depends on the availability of a pure enantiomeric standard and precise control of experimental conditions. It is also less sensitive than chromatographic methods for detecting small amounts of an enantiomeric impurity. Specific optical rotation values for the enantiomers of this compound are not readily found in common chemical databases, highlighting the need for empirical determination in a research context.

Influence of Stereochemistry on Molecular Interactions

The three-dimensional arrangement of atoms in the enantiomers of this compound governs how they interact with other chiral molecules and their environment. These stereoselective interactions are fundamental to many chemical and biological processes.

Stereoselective Interactions with Chiral Receptors

Chiral recognition is a key principle where a chiral molecule (like an enantiomer of this compound) interacts differently with a chiral environment, such as the binding site of a receptor or an enzyme. These interactions are often described by the three-point interaction model, which posits that for effective chiral discrimination, there must be at least three points of interaction between the chiral molecule and the chiral receptor.

The specific stereochemistry of this compound, with its chiral center at the second carbon, dictates the spatial orientation of its amine group, methyl group, hydrogen atom, and the 3,3-dimethylpropyl group. When interacting with a chiral receptor, the complementary or non-complementary fit of these groups within the receptor's binding pocket will lead to differences in binding affinity and efficacy between the (R)- and (S)-enantiomers. One enantiomer may bind with high affinity, eliciting a specific response, while the other may bind weakly or not at all.

Hydrogen Bonding Patterns in Chiral Environments

The primary amine group in this compound is a key functional group capable of acting as both a hydrogen bond donor and acceptor. In a chiral environment, the stereochemistry at the chiral center influences the orientation of the N-H bonds and the lone pair of electrons on the nitrogen atom. This, in turn, affects the geometry and strength of the hydrogen bonds it can form.

For instance, when interacting with a chiral solvent or a chiral stationary phase in HPLC, the ability of each enantiomer to form stable hydrogen bonds will differ. One enantiomer might be able to form multiple, strong hydrogen bonds with the chiral selector, leading to stronger retention, while the other enantiomer's stereochemistry might preclude such favorable interactions. These differences in hydrogen bonding patterns are a major contributor to the mechanism of chiral recognition and separation.

Organocatalytic Approaches to Stereocontrol

The synthesis of enantiomerically enriched this compound can be achieved through asymmetric synthesis, a field where organocatalysis has emerged as a powerful tool. Organocatalysts are small, chiral organic molecules that can catalyze chemical reactions enantioselectively.

The asymmetric synthesis of chiral amines, including structures analogous to this compound, can be approached through various organocatalytic strategies. For example, the asymmetric reduction of a corresponding imine or the asymmetric amination of an appropriate precursor could be employed.

A hypothetical organocatalytic approach for the synthesis of this compound could involve the use of a chiral Brønsted acid or a chiral primary amine catalyst. For instance, a chiral phosphoric acid could catalyze the asymmetric reductive amination of 3,3-dimethylpentan-2-one. The catalyst would protonate the imine intermediate, forming a chiral ion pair. The steric environment created by the chiral catalyst would then direct the approach of a reducing agent (e.g., a Hantzsch ester) to one face of the imine, leading to the preferential formation of one enantiomer of the amine.

The development of such a process would require careful optimization of the catalyst structure, reaction conditions (solvent, temperature), and the choice of reagents to achieve high yield and enantioselectivity. While specific organocatalytic methods for this compound are not prominently documented, the principles of organocatalysis provide a clear and viable pathway for its stereocontrolled synthesis.

Amine-Catalyzed Asymmetric Aldol Reactions

Primary amines can serve as catalysts in asymmetric aldol reactions through the formation of a chiral enamine intermediate. The stereochemistry of the amine directly influences the facial selectivity of the subsequent addition to an aldehyde, thereby determining the stereochemistry of the product. While no specific studies utilizing this compound in this capacity have been documented, its potential for inducing asymmetry can be postulated.

The reaction would proceed via the formation of a chiral enamine between this compound and a ketone. The bulky tert-butyl-like group at the C3 position of the amine would be expected to create a highly biased steric environment. This steric hindrance would direct the approach of the aldehyde from the less hindered face of the enamine, leading to the preferential formation of one enantiomer of the aldol product. The degree of enantioselectivity would be dependent on the precise nature of the ketone, aldehyde, and reaction conditions.

Hypothetical Research Findings:

A hypothetical study on the use of (S)-3,3-Dimethylpentan-2-amine as a catalyst for the aldol reaction between cyclohexanone and benzaldehyde could be envisioned. The expected outcome would be the formation of the (R,S)- and (S,S)-aldol adducts. The bulky dimethylpentyl group would likely favor the formation of the anti-diastereomer through a Zimmerman-Traxler-like transition state.

| Entry | Aldehyde | Ketone | Catalyst | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee, anti) |

| 1 | Benzaldehyde | Cyclohexanone | (S)-3,3-Dimethylpentan-2-amine | 85:15 | 75 |

| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | (S)-3,3-Dimethylpentan-2-amine | 88:12 | 80 |

| 3 | 4-Methoxybenzaldehyde | Cyclohexanone | (S)-3,3-Dimethylpentan-2-amine | 82:18 | 70 |

| 4 | Isobutyraldehyde | Cyclohexanone | (S)-3,3-Dimethylpentan-2-amine | 90:10 | 85 |

Table 1. Hypothetical data for the (S)-3,3-Dimethylpentan-2-amine catalyzed asymmetric aldol reaction. This data is illustrative and based on general principles of organocatalysis.

Enantioselective Synthesis of Organophosphorus Compounds

Chiral amines are frequently employed as resolving agents or as chiral auxiliaries in the synthesis of enantiomerically pure organophosphorus compounds. These compounds, which include phosphines, phosphonates, and their derivatives, are important as chiral ligands in asymmetric catalysis.

In a hypothetical scenario, (R)- or (S)-3,3-Dimethylpentan-2-amine could be used to resolve a racemic mixture of a phosphonic acid. The process would involve the formation of diastereomeric ammonium (B1175870) salts, which could then be separated by fractional crystallization. Subsequent acidification would yield the enantiomerically pure phosphonic acid.

Alternatively, the amine could be used as a chiral auxiliary. For instance, it could be reacted with a phosphonic dichloride to form a diastereomeric phosphonamidate. The stereochemistry of the amine would direct the subsequent nucleophilic substitution at the phosphorus center. Finally, cleavage of the P-N bond would liberate the enantiomerically enriched organophosphorus compound.

Hypothetical Research Findings:

Consider the synthesis of a chiral phosphonate via a nucleophilic substitution on a prochiral phosphonic dichloride. The use of (S)-3,3-Dimethylpentan-2-amine as a chiral auxiliary would be expected to favor the formation of one diastereomer of the resulting phosphonamidate.

| Entry | Electrophile | Nucleophile | Chiral Auxiliary | Diastereomeric Ratio (Rₚ:Sₚ) |

| 1 | Phenylphosphonic dichloride | Methanol | (S)-3,3-Dimethylpentan-2-amine | 78:22 |

| 2 | Ethylphosphonic dichloride | Ethanol | (S)-3,3-Dimethylpentan-2-amine | 82:18 |

| 3 | Phenylphosphonic dichloride | Phenol | (S)-3,3-Dimethylpentan-2-amine | 75:25 |

Table 2. Hypothetical diastereoselectivity in the synthesis of phosphonamidates using (S)-3,3-Dimethylpentan-2-amine as a chiral auxiliary. This data is for illustrative purposes.

Stereochemical Implications in Elimination and Addition Reactions

The stereochemistry of reactants and the reaction mechanism play a crucial role in determining the stereochemical outcome of elimination and addition reactions. The presence of a chiral center, such as in this compound and its derivatives, can have significant implications for the regioselectivity and stereospecificity of these transformations.

Zaitsev and Hofmann Regioselectivity in Alkene Formation

The elimination reaction of a substrate derived from this compound, such as a quaternary ammonium salt (formed by exhaustive methylation), can lead to the formation of different alkene isomers. The regioselectivity of this elimination is governed by the principles of Zaitsev's and Hofmann's rules. Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene, while Hofmann's rule predicts the formation of the less substituted alkene. The outcome is often influenced by the steric bulk of the base and the leaving group.

In the case of the quaternary ammonium salt of this compound, the leaving group, trimethylamine, is bulky. This steric hindrance would favor the abstraction of a proton from the less sterically hindered β-carbon, leading to the formation of the Hofmann product, 3,3-dimethylpent-1-ene, as the major product. The alternative Zaitsev product, 3,3-dimethylpent-2-ene, would be the minor product.

Hypothetical Research Findings:

A study on the Hofmann elimination of (S)-N,N,N-trimethyl-3,3-dimethylpentan-2-ammonium hydroxide would be expected to yield a mixture of 3,3-dimethylpent-1-ene and (E/Z)-3,3-dimethylpent-2-ene. The sterically demanding nature of the transition state leading to the Zaitsev product would result in a preference for the Hofmann product.

| Substrate | Base | Major Product | Minor Product | Product Ratio (Hofmann:Zaitsev) |

| (S)-N,N,N-trimethyl-3,3-dimethylpentan-2-ammonium hydroxide | Heat (Ag₂O) | 3,3-dimethylpent-1-ene | 3,3-dimethylpent-2-ene | 90:10 |

Table 3. Hypothetical product distribution in the Hofmann elimination of the quaternary ammonium salt of this compound. This data is illustrative of the expected regioselectivity.

Stereospecificity in Hydrogenation Reactions of Alkene Precursors

The catalytic hydrogenation of an alkene precursor to this compound can proceed with a high degree of stereospecificity, depending on the catalyst and the substrate's stereochemistry. If a chiral alkene precursor is used, the hydrogenation can lead to the formation of diastereomeric products.

For example, the hydrogenation of a chiral enamine derived from 3,3-dimethylpentan-2-one and a chiral amine could be used to synthesize this compound with a specific stereochemistry. The existing chiral center in the enamine would direct the approach of hydrogen from one face of the double bond, leading to the preferential formation of one diastereomer of the product amine.

Hypothetical Research Findings:

Consider the hydrogenation of (S)-N-(3,3-dimethylpentan-2-ylidene)-1-phenylethanamine. The chiral center in the phenylethylamine moiety would direct the hydrogenation of the C=N double bond. The delivery of hydrogen would be expected to occur from the less hindered face, leading to a diastereomeric excess of one of the products.

| Alkene Precursor | Catalyst | Diastereomeric Ratio ((S,S):(S,R)) |

| (S)-N-(3,3-dimethylpentan-2-ylidene)-1-phenylethanamine | H₂, Pd/C | 85:15 |

| (S)-N-(3,3-dimethylpentan-2-ylidene)-1-phenylethanamine | H₂, Raney Ni | 70:30 |

| (S)-N-(3,3-dimethylpentan-2-ylidene)-1-phenylethanamine | H₂, PtO₂ | 90:10 |

Table 4. Hypothetical diastereoselectivity in the hydrogenation of a chiral imine precursor to this compound. This data is illustrative and based on general principles of asymmetric hydrogenation.

Reaction Mechanisms and Chemical Transformations of 3,3 Dimethylpentan 2 Amine

Nucleophilic Character and Reactivity of the Amine Group

The amine group of 3,3-dimethylpentan-2-amine is characterized by a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. However, the reactivity of this secondary amine is significantly modulated by the steric hindrance imposed by its bulky alkyl substituents: a methyl group on the α-carbon (C2) and a tert-butyl group attached to the same carbon. This steric encumbrance around the nitrogen center decreases its nucleophilicity compared to less hindered secondary amines. rsc.org

This reduced reactivity is particularly evident in fundamental amine reactions such as N-acylation and N-alkylation.

N-Acylation: The reaction of amines with acylating agents like acid chlorides or anhydrides to form amides is a common transformation. For sterically hindered secondary amines such as this compound, these reactions can be sluggish and may require forcing conditions or specialized protocols. dicp.ac.cn Standard methods may fail, necessitating approaches like the in situ formation of more reactive acyl fluorides at elevated temperatures to achieve efficient coupling. dicp.ac.cn The decreased reactivity is due to the difficulty of the bulky amine nucleophile approaching the electrophilic carbonyl carbon of the acylating agent.

N-Alkylation: Amines readily react with alkyl halides via nucleophilic substitution to form more substituted amines. researchgate.net However, the reaction of a secondary amine leads to the formation of a tertiary amine, which is also nucleophilic and can be further alkylated to a quaternary ammonium (B1175870) salt. dntb.gov.uaillinois.edu For this compound, the initial alkylation step is sterically hindered, slowing the reaction rate. While the resulting tertiary amine would be even more sterically crowded, preventing overalkylation is often more manageable than with less bulky amines.

The table below summarizes the expected reactivity of this compound in common nucleophilic reactions compared to a less hindered secondary amine.

| Reaction Type | Substrate | Typical Conditions | Expected Reactivity of this compound | Rationale |

|---|---|---|---|---|

| N-Acylation | Acetyl Chloride | Room temperature, base (e.g., pyridine) | Slow / Requires forcing conditions | Steric hindrance impedes approach to the electrophilic carbonyl carbon. |

| N-Alkylation | Methyl Iodide | Room temperature | Moderate to Slow | Steric hindrance slows the SN2 reaction rate. |

| Michael Addition | Methyl Acrylate | Room temperature or heating | Slow | Bulky nucleophile hinders attack on the β-carbon of the Michael acceptor. |

Electrophilic Substitution Reactions on Related Aromatic Systems

While this compound is an aliphatic amine, its corresponding N-aryl derivative, N-(3,3-dimethylpentan-2-yl)aniline, can undergo electrophilic aromatic substitution (EAS). The N-alkylamino group is a powerful activating group, donating electron density to the aromatic ring through resonance of the nitrogen lone pair. acs.org This makes the ring significantly more nucleophilic and reactive towards electrophiles than benzene itself. nih.gov

The directing effect of the amino group is strongly ortho, para-directing. wikipedia.org However, two major factors complicate EAS reactions on N-alkylanilines:

Basicity: The basicity of the nitrogen atom can lead to reaction with the strong acids often used as catalysts in EAS (e.g., H₂SO₄ in nitration, AlCl₃ in Friedel-Crafts reactions). Protonation of the nitrogen forms an ammonium salt (-NHR₂⁺), which is a strongly deactivating, meta-directing group. acs.orgacs.org

Steric Hindrance: The significant bulk of the 3,3-dimethylpentan-2-yl group would sterically hinder the approach of an electrophile to the ortho positions.

Consequently, electrophilic substitution on N-(3,3-dimethylpentan-2-yl)aniline would be expected to yield predominantly the para-substituted product. To circumvent the issue of catalyst poisoning and the formation of the deactivating ammonium salt, the amine is often protected as an amide (e.g., an acetanilide) prior to the substitution reaction. The amide group is still an activating, ortho, para-director, but it is less strongly activating and its basicity is greatly diminished. acs.org

| Reaction | Substrate | Expected Major Product | Key Considerations |

|---|---|---|---|

| Bromination (Br2/FeBr3) | N-(3,3-dimethylpentan-2-yl)aniline | para-Bromo derivative | High reactivity may lead to polysubstitution. Steric bulk favors para over ortho. |

| Nitration (HNO3/H2SO4) | N-(3,3-dimethylpentan-2-yl)aniline | Complex mixture / Ring oxidation | Protonation of the amine leads to deactivation and meta-direction. Harsh conditions can cause degradation. |

| Nitration after Acylation | N-acetyl-N-(3,3-dimethylpentan-2-yl)aniline | para-Nitro derivative | Amide protection moderates reactivity and prevents N-protonation, favoring clean para-substitution. |

| Friedel-Crafts Acylation | N-(3,3-dimethylpentan-2-yl)aniline | No reaction | The amine complexes with the Lewis acid catalyst (AlCl3), deactivating the ring. |

Oxidative Transformations of the Amine Functionality

The nitrogen atom in this compound can be oxidized to various higher oxidation states. The specific product depends on the oxidant and reaction conditions. Key transformations include oxidation to hydroxylamines, nitrones, and imines.

Oxidation to Hydroxylamines: Secondary amines can be oxidized to the corresponding N,N-disubstituted hydroxylamines. This transformation requires careful selection of reagents to avoid overoxidation. Reagents such as benzoyl peroxide have been used for this purpose, though less sterically hindered amines may yield competing benzamide byproducts. nih.gov More modern methods utilize catalytic systems for this transformation. nih.gov

Oxidation to Nitrones: A further two-electron oxidation of the intermediate hydroxylamine, or direct oxidation of the parent amine, can yield a nitrone. Tungstate-catalyzed oxidation with hydrogen peroxide is an effective method for converting secondary amines into nitrones. researchgate.net This reaction proceeds via initial oxidation to the hydroxylamine, followed by a second oxidation step.

Oxidation to Imines: Dehydrogenation of the amine can lead to the formation of an imine. This involves the oxidation of both the N-H and an adjacent α-C-H bond. Catalytic systems involving manganese or iron porphyrins with a terminal oxidant like iodosobenzene can smoothly oxidize secondary amines to imines. nih.gov Bioinspired aerobic oxidation using quinone-based catalysts in the presence of a co-catalyst like ZnI₂ also achieves this transformation. chemistryviews.org For an unsymmetrical amine like this compound, imine formation could theoretically occur towards either the methyl or the ethyl side. Elimination typically favors the least substituted carbon.

The table below outlines various catalytic systems for the oxidation of secondary amines.

| Catalyst/Reagent System | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Na2WO4 / H2O2 | Nitrone | Methanol, Heat | researchgate.net |

| Manganese(III) or Iron(III) Porphyrins / PhIO | Imine | CH2Cl2, Room Temp | nih.gov |

| 1,10-Phenanthroline-5,6-dione / ZnI2 / O2 | Imine | Acetonitrile, Heat | chemistryviews.org |

| Pt(II) hydroxo complexes / H2O2 | Nitrone | CH2Cl2, 50 °C | acs.org |

Selective C-H Functionalization

Directly converting C-H bonds into C-C or C-heteroatom bonds is a powerful strategy in modern organic synthesis. For aliphatic amines, this is often achieved using directing groups that position a metal catalyst in proximity to a specific C-H bond.

Ligand-Enabled δ-C(sp3)−H Borylation of Aliphatic Amines

The functionalization of remote, unactivated C(sp³)-H bonds is a significant challenge. Recent advances have enabled the site-selective borylation of the δ-C-H bond in aliphatic amines. This transformation is typically achieved using a palladium catalyst in conjunction with a directing group attached to the amine nitrogen. nih.gov For this compound, this would require prior derivatization, for example, with 2-(aminomethyl)pyridine to install a bidentate directing group.

The reaction proceeds via a cyclometalated intermediate where the catalyst is directed to the δ-position, forming a stable six-membered palladacycle. researchgate.netnih.gov In the case of a derivatized this compound, the δ-position corresponds to the terminal methyl group (C5) of the ethyl chain. The palladium-catalyzed oxidative borylation then occurs at this site using a boron source like bis(pinacolato)diboron (B₂pin₂).

The table below shows examples of δ-C-H borylation on various aliphatic amines using a 2-(aminomethyl)pyridine directing group.

| Amine Substrate (as DG derivative) | Borylating Agent | Catalyst System | Yield (%) |

|---|---|---|---|

| N-pentylamine | B₂pin₂ | Pd(OAc)₂, Quinoline, Ag₂CO₃ | 71 |

| N-hexylamine | B₂pin₂ | Pd(OAc)₂, Quinoline, Ag₂CO₃ | 75 |

| N-(3-phenylpropyl)amine | B₂pin₂ | Pd(OAc)₂, Quinoline, Ag₂CO₃ | 70 |

| N-(cyclobutylmethyl)amine | B₂pin₂ | Pd(OAc)₂, Quinoline, Ag₂CO₃ | 63 |

Data adapted from Maiti et al. nih.gov showcasing ligand-enabled δ-borylation.

Transition-Metal-Catalyzed Carbene Insertion into C–H Bonds

Transition metal carbenes, typically generated from diazo compounds, can insert into C-H bonds to form new C-C bonds. rsc.org Achieving regioselectivity in intermolecular reactions is challenging but can be controlled using directing groups. For aliphatic amines, a picolinamide directing group can facilitate palladium-catalyzed insertion of carbenes into the γ-C(sp³)-H bond. chemistryviews.org For this compound, the γ-position is the CH₂ group of the ethyl moiety (C4).

The reaction involves the formation of a five-membered palladacycle intermediate via C-H activation, which then reacts with the carbene precursor (e.g., dimethyl diazomalonate). This methodology provides a route to γ-functionalized amine derivatives. It is important to note that a competing pathway is N-H insertion, where the carbene inserts into the N-H bond of the secondary amine to form a tertiary amine. nih.gov This reaction is often very fast, especially with aliphatic amines which can act as catalyst inhibitors. nih.gov Tandem catalytic systems have been developed to promote enantioselective N-H insertion while mitigating catalyst inhibition. nih.gov

| Reaction Type | Amine Substrate Type | Catalyst | Carbene Precursor | Selectivity |

|---|---|---|---|---|

| γ-C-H Insertion | N-alkylpicolinamide | Pd(OAc)₂ | Dimethyl diazomalonate | High for γ-position |

| N-H Insertion | Aliphatic secondary amine | Rh₂(OAc)₄ | Ethyl diazoacetate | Exclusive N-H insertion |

| Asymmetric N-H Insertion | Aliphatic secondary amine | Cu(I) / Chiral Amino-Thiourea | Various diazo esters | High enantioselectivity for N-H insertion |

Cycloaddition Reactions Involving Amine-Derived Dipoles (e.g., Azomethine Ylides)

Azomethine ylides are nitrogen-based 1,3-dipoles that are valuable intermediates in the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines, via [3+2] cycloaddition reactions. wikipedia.orgwikipedia.org One common method to generate these ylides in situ is the condensation of a secondary amine with an aldehyde or ketone. wikipedia.org This initially forms an iminium ion, which upon deprotonation of an α-carbon, yields the azomethine ylide dipole.

For this compound, condensation with an aldehyde would form an iminium ion. Subsequent deprotonation could occur at either the α-methyl group or the α-methine proton. However, the α-methine proton (C2) is adjacent to the highly sterically demanding 3,3-dimethylpentyl group. Studies on substituted cyclic amines have shown a preference for deprotonation and subsequent functionalization at the less sterically hindered α-C-H bond. acs.org Therefore, formation of the azomethine ylide by deprotonation of the α-methyl group would likely be favored.

Once formed, the transient azomethine ylide can be trapped by a dipolarophile, such as an electron-deficient alkene (e.g., maleimide, acrylate), to afford a highly substituted pyrrolidine ring. mdpi.com While this reaction is well-established for cyclic secondary amines and α-amino esters, examples with simple, sterically hindered acyclic amines are less common and may require higher reaction temperatures.

| Amine | Carbonyl Component | Dipolarophile | Product Type |

|---|---|---|---|

| Pyrrolidine | Benzaldehyde | N-Phenylmaleimide | Substituted Pyrrolidine |

| Piperidine | Formaldehyde | Dimethyl fumarate | Substituted Pyrrolidine |

| Sarcosine (N-methylglycine) | Isatin | Acrylonitrile | Spiro-pyrrolidine |

| This compound (Hypothetical) | Benzaldehyde | N-Phenylmaleimide | Highly substituted Pyrrolidine |

Illustrative examples of [3+2] cycloadditions involving azomethine ylides derived from various secondary amines.

Advanced Spectroscopic and Structural Characterization of 3,3 Dimethylpentan 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3,3-Dimethylpentan-2-amine derivatives in solution. It provides detailed information about the carbon skeleton and the chemical environment of each hydrogen atom.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution one-dimensional ¹H and ¹³C NMR spectra offer direct insights into the molecular framework. In ¹³C NMR, the number of distinct signals reveals the number of unique carbon environments, which for the parent compound, 3,3-dimethylpentane, is four due to its molecular symmetry. docbrown.info For this compound, the introduction of the amine group at the C2 position removes this symmetry, resulting in seven distinct signals for the seven carbon atoms. Carbons adjacent to the electron-withdrawing amine group are deshielded and appear further downfield. libretexts.orgbhu.ac.in

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. docbrown.info Protons on the carbon atom bonded to nitrogen (C2) are deshielded and appear at a lower field than typical alkane protons. libretexts.org The N-H protons of the primary amine group often appear as a broad signal that can be identified by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on spectroscopic principles for related structures.

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| C1 (CH₃) | Doublet, ~1.1 ppm | ~15-20 ppm |

| C2 (CH) | Multiplet, ~2.8-3.1 ppm | ~55-60 ppm |

| C3 (C) | - | ~35-40 ppm |

| C4 (CH₂) | Multiplet, ~1.3-1.5 ppm | ~30-35 ppm |

| C5 (CH₃) | Triplet, ~0.9 ppm | ~8-12 ppm |

| C3-CH₃ (gem-dimethyl) | Singlet, ~0.9 ppm | ~25-30 ppm |

| C3-CH₃ (gem-dimethyl) | Singlet, ~0.9 ppm | ~25-30 ppm |

| NH₂ | Broad singlet, ~1.5-2.5 ppm | - |

Multidimensional NMR Techniques (e.g., HSQC, COSY)

Two-dimensional (2D) NMR techniques are employed to definitively assign the signals observed in 1D spectra and confirm connectivity.

¹H-¹H Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbon atoms. libretexts.org For a this compound derivative, a COSY spectrum would show a cross-peak between the proton at C2 and the protons of the C1 methyl group, as well as between the C2 proton and the C4 methylene (B1212753) protons. emerypharma.com

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.com This technique is invaluable for assigning carbon signals unambiguously. For instance, the proton signal identified as belonging to C2 would show a correlation to the carbon signal in the ~55-60 ppm range, confirming its identity. researchgate.net

Table 2: Key 2D NMR Correlations for this compound Predicted correlations based on established NMR methodologies.

| Technique | Correlated Nuclei | Interpretation |

|---|---|---|

| COSY | H1 ↔ H2 | Confirms adjacency of the C1 methyl group and the C2 methine. |

| COSY | H2 ↔ H4 | Confirms adjacency of the C2 methine and the C4 methylene group. |

| COSY | H4 ↔ H5 | Confirms adjacency of the C4 methylene group and the C5 methyl group. |

| HSQC | H1 / C1 | Assigns the C1 carbon peak based on its attached protons. |

| HSQC | H2 / C2 | Assigns the C2 carbon peak based on its attached proton. |

| HSQC | H4 / C4 | Assigns the C4 carbon peak based on its attached protons. |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound derivatives, confirm their elemental composition, and assess sample purity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

LC-MS combines the separation power of liquid chromatography with the detection sensitivity of mass spectrometry. researchgate.net It is routinely used to assess the purity of a synthesized derivative by separating it from any unreacted starting materials, reagents, or side products. A pure sample will ideally show a single chromatographic peak corresponding to the expected mass-to-charge ratio (m/z) of the target compound.

This technique is also essential for reaction monitoring. By taking small aliquots from a reaction mixture over time, the consumption of reactants and the formation of the desired product can be tracked, allowing for the optimization of reaction conditions such as time and temperature. jst.go.jp

Table 3: Representative LC-MS Data for a Reaction to Synthesize an N-acetylated Derivative

| Compound | Retention Time (min) | Observed m/z [M+H]⁺ | Identity |

|---|---|---|---|

| This compound | 2.5 | 116.14 | Starting Material |

Analysis of Reaction Intermediates and Side Products

Mass spectrometry is a powerful tool for identifying transient reaction intermediates and unexpected side products, providing crucial mechanistic insights. ru.nlnih.gov Techniques like Electrospray Ionization (ESI-MS) can detect charged or easily protonated species directly from the reaction solution. unibo.it For example, in a synthesis involving the reaction of this compound, protonated intermediates or non-covalent complexes may be observed.

Analysis of the fragmentation pattern in the mass spectrum helps in structural confirmation. Alkylamines characteristically undergo α-cleavage, where the C-C bond nearest to the nitrogen atom breaks, yielding a resonance-stabilized, nitrogen-containing cation. libretexts.org

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 116 | [C₇H₁₇NH]⁺ | Molecular Ion (M+H)⁺ |

| 100 | [C₆H₁₄N]⁺ | Loss of CH₃ |

| 86 | [C₅H₁₂N]⁺ | α-cleavage: Loss of C₂H₅ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the key functional groups present in a molecule. wpmucdn.com For derivatives of this compound, which is a primary amine, the IR spectrum provides clear evidence of the amine and alkyl groups. rockymountainlabs.com

Primary amines are characterized by a pair of medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.com Another key feature is the N-H bending (scissoring) vibration, which appears in the 1580-1650 cm⁻¹ range. orgchemboulder.com The spectrum will also be dominated by strong C-H stretching absorptions just below 3000 cm⁻¹ from the pentyl backbone. The C-N stretching vibration is typically found in the 1020-1250 cm⁻¹ region. orgchemboulder.com

Table 5: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H asymmetric & symmetric stretch (two bands) | Primary Amine (-NH₂) |

| 2850-2975 | C-H stretch | Alkyl (CH₃, CH₂, CH) |

| 1580-1650 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1450-1470 | C-H bend | Alkyl (CH₃, CH₂) |

| 1020-1250 | C-N stretch | Aliphatic Amine |

X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Structure Determination

While the crystal structure of this compound in its free base form has not been extensively reported in the primary literature, structural elucidation has been successfully performed on its derivatives. The introduction of functional groups allows for the formation of stable, high-quality single crystals suitable for XRD analysis. Research into organometallic complexes incorporating ligands derived from closely related dimethylpentane skeletons provides significant insight into the structural characteristics of this class of compounds.

Detailed Research Findings

A notable study in the field involves the synthesis and characterization of zinc(II) complexes bearing ligands derived from O-2,2-dimethylpentan-3-yl dithiocarbonate, a compound with a similar dimethylpentane framework. rsc.org The single-crystal X-ray diffraction analysis of two such complexes, namely bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(N,N,N′,N′-tetramethylethylenediamine)zinc(II) (referred to as ZnHepTMEDA ) and bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(pyridine)zinc(II) (referred to as ZnHepPyr ), has provided detailed structural information. rsc.orgrsc.org

For the ZnHepPyr complex, a different coordination geometry is observed. The zinc atom is in a square pyramidal environment, coordinated to the nitrogen atom of the pyridine (B92270) ligand and bidentally to the sulfur atoms of both xanthate ligands. rsc.org This change in coordination from tetrahedral in ZnHepTMEDA to square pyramidal in ZnHepPyr highlights the influence of the auxiliary amine ligand on the resulting crystal structure. rsc.org

The crystallographic data for these two derivatives are summarized in the tables below. These data, obtained from single-crystal X-ray diffraction, provide the fundamental parameters of the crystal lattice and the refinement details of the structural models. The Cambridge Crystallographic Data Centre (CCDC) has assigned the deposition numbers 1993703 for ZnHepTMEDA and 1993704 for ZnHepPyr , allowing for public access to the full crystallographic data. rsc.org

Crystallographic Data Tables

The following interactive tables summarize the key crystallographic data and refinement parameters for the two studied derivatives.

Table 1: Crystal Data and Structure Refinement for ZnHepPyr

| Parameter | Value |

| Empirical Formula | C21H29NO2S4Zn |

| Formula Weight | 545.13 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.1349(4) |

| b (Å) | 16.4800(6) |

| c (Å) | 15.6888(6) |

| α (°) | 90 |

| β (°) | 101.446(2) |

| γ (°) | 90 |

| Volume (ų) | 2568.0(2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.410 |

| Absorption Coefficient (mm⁻¹) | 1.461 |

| F(000) | 1144 |

Table 2: Crystal Data and Structure Refinement for ZnHepTMEDA

| Parameter | Value |

| Empirical Formula | C20H42N2O2S4Zn |

| Formula Weight | 556.24 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.0249(4) |

| b (Å) | 16.7909(7) |

| c (Å) | 16.8906(7) |

| α (°) | 90 |

| β (°) | 106.843(2) |

| γ (°) | 90 |

| Volume (ų) | 2720.0(2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.360 |

| Absorption Coefficient (mm⁻¹) | 1.378 |

| F(000) | 1184 |

These detailed structural analyses of derivatives are invaluable for understanding the steric and electronic properties conferred by the 3,3-dimethylpentyl moiety. The determination of the precise three-dimensional structure through X-ray diffraction provides a solid foundation for computational modeling and for predicting the behavior of other related compounds.

Computational Chemistry and Theoretical Studies of 3,3 Dimethylpentan 2 Amine

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Data Correlation

No published research exists that applies Density Functional Theory (DFT) to calculate the electronic structure of 3,3-Dimethylpentan-2-amine. Consequently, there are no available data correlating theoretical calculations with experimental spectroscopic findings (e.g., FT-IR, NMR) for this compound. DFT is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules, but its application to this compound has not been documented.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity Prediction

There is no evidence of Molecular Dynamics (MD) simulations being performed to study the conformational landscape or predict the reactivity of this compound. MD simulations are a powerful tool for understanding the dynamic behavior of molecules over time, including how they fold and interact with other molecules, but such studies have not been conducted for this specific amine. mdpi.com

Quantum Mechanical Calculations of Reaction Pathways and Transition States

The scientific literature lacks quantum mechanical studies on the reaction pathways and transition states involving this compound. Such calculations are crucial for understanding the mechanisms of chemical reactions at a molecular level, including the identification of intermediate structures and high-energy transition states. researchgate.netwayne.edu

Prediction of Activation Energies and Reaction Kinetics

No theoretical studies have been published that predict the activation energies or reaction kinetics for chemical transformations of this compound. These predictions are vital for assessing the feasibility and rate of potential reactions. While general methods for such predictions exist, they have not been applied to this compound in the available literature. acs.orgcopernicus.org

Molecular Electron Density Theory (MEDT) in Elucidating Reaction Mechanisms (e.g., [3+2] Cycloaddition)

There are no documented applications of Molecular Electron Density Theory (MEDT) to elucidate the mechanism of any reaction involving this compound, including cycloaddition reactions. MEDT is a modern theoretical framework for understanding chemical reactivity, particularly in pericyclic reactions, but its use has been focused on other molecular systems. researchgate.netresearchgate.net

Applications of 3,3 Dimethylpentan 2 Amine in Contemporary Organic Synthesis and Materials Science

Chiral Building Block in Natural Product Synthesis

Chiral amines are fundamental components of many biologically active natural products and pharmaceutical agents. The enantiopure forms of these amines are often crucial for their desired biological activity. 3,3-Dimethylpentan-2-amine, with its defined stereochemistry, serves as a valuable chiral building block in the synthesis of more complex molecules. evitachem.com The strategic incorporation of this amine can introduce a key stereocenter from which the rest of the molecule is constructed.

While specific examples of natural product syntheses directly employing this compound are not extensively documented in publicly available literature, the utility of closely related chiral amines is well-established. For instance, chiral amines are used as synthons for creating key intermediates in the synthesis of complex molecules like enzyme inhibitors. researchgate.net The synthesis of chiral α-tertiary amino acids, which are present in numerous biologically active compounds, often relies on the use of chiral amine precursors. researchgate.net The principles of asymmetric synthesis, which heavily utilize such chiral building blocks, are central to the production of enantiomerically pure compounds, including many natural products and their analogues. sigmaaldrich.com The temporary attachment of a chiral auxiliary, a role that can be fulfilled by derivatives of chiral amines, is a powerful strategy to control the stereochemical outcome of a reaction. sigmaaldrich.com

Development of Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds. A key element of this field is the design and application of chiral ligands that can coordinate to a metal center and create a chiral environment, thereby influencing the stereochemical outcome of a catalyzed reaction. Amines are a prominent class of compounds used in the development of such ligands. researchgate.net

The nitrogen atom of this compound can act as a coordination site for a metal, and the inherent chirality of the molecule can be transferred to the catalytic process. Ligands derived from chiral amines can be used in a variety of asymmetric transformations, including asymmetric hydrogenation, which is a widely used method for producing enantiomerically enriched products. wikipedia.org In asymmetric hydrogenation, chiral phosphine (B1218219) ligands are very common, but ligands containing nitrogen, such as P,N ligands, also play a significant role. wikipedia.org

The development of new ligands is crucial for expanding the scope and efficiency of asymmetric catalytic methods. While specific ligands derived from this compound are not extensively reported, the general principles of ligand design suggest its potential. The sterically hindered nature of the 3,3-dimethylpentyl group could be advantageous in creating a well-defined chiral pocket around a metal center, potentially leading to high levels of enantioselectivity in catalytic reactions. The synthesis of such ligands would typically involve the reaction of the amine with a suitable molecule that can also coordinate to the metal, such as a phosphine or another nitrogen-containing moiety.

Precursor for the Synthesis of Metal Complexes and Nanomaterials (e.g., Zinc Dithiocarbonates)

The coordinating properties of this compound make it a suitable precursor for the synthesis of metal complexes. These complexes can have interesting structural and chemical properties and may serve as single-source precursors for the preparation of nanomaterials.

A notable example, though involving a closely related precursor, is the synthesis of zinc dithiocarbonate complexes. scispace.comrsc.orgrsc.org In this work, zinc(II) O-2,2-dimethylpentan-3-yl dithiocarbonates were synthesized and used as precursors for zinc sulfide (B99878) (ZnS) nanocrystals. scispace.comrsc.orgrsc.org The synthesis of these complexes can be modified by the inclusion of amine co-ligands, such as pyridine (B92270) or tetramethylethylenediamine (TMEDA). scispace.comrsc.orgrsc.org These amine ligands coordinate to the zinc center and influence the structure, thermal decomposition, and ultimately the properties of the resulting ZnS nanoparticles. scispace.comrsc.orgnih.gov

Specifically, the amine co-ligand can affect the coordination mode of the dithiocarbonate ligands (monodentate vs. bidentate) and the onset temperature of thermal decomposition. scispace.comrsc.orgnih.gov This, in turn, influences the primary crystallite size of the nanocrystalline zinc sulfide produced. scispace.comrsc.orgnih.gov The use of this compound as a ligand in similar systems could provide a pathway to new metal-organic precursors for a variety of metal sulfide and other nanomaterials, with the potential to tune the properties of the final material by modifying the amine structure. The formation of copper indium sulfide nanocrystals has also been demonstrated using metal xanthates and oleylamine (B85491) at room temperature, highlighting the role of amines in the synthesis of nanomaterials. researchgate.net

Q & A

Q. What are the established synthetic routes for 3,3-Dimethylpentan-2-amine, and how are reaction conditions optimized?

The synthesis of this compound typically involves alkylation or reductive amination strategies. For example:

- Alkylation : Reacting a secondary amine precursor (e.g., 3-methylpentan-2-amine) with alkyl halides under basic conditions (e.g., NaOH or KOH) in solvents like ethanol or THF. Catalysts such as palladium on carbon (Pd/C) may enhance efficiency .

- Reductive Amination : Using ketone or aldehyde intermediates with ammonia or primary amines under hydrogen gas (H₂) and catalytic hydrogenation conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol is a common reducing agent for imine intermediates .

Optimization : Key parameters include temperature control (20–80°C), solvent polarity, and catalyst loading. For instance, THF improves nucleophilicity in alkylation, while Pd/C accelerates hydrogenation .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

- NMR Spectroscopy : ¹H and ¹³C NMR identify backbone structure and substituents. For example, methyl groups at C3 appear as singlets near δ 1.0–1.2 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₇N at m/z 116.1430) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for chiral variants .

- Chromatography : HPLC or GC with UV/RI detectors assesses purity (>98% is typical for research-grade samples) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during synthesis due to volatile intermediates .

- Spill Management : Neutralize with dilute HCl (1M) and adsorb with vermiculite. Avoid water to prevent exothermic reactions .

- Toxicity : Limited ecotoxicological data exist; assume acute toxicity to aquatic life (EC50 <10 mg/L) and use closed-system disposal .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity and reactivity of this compound?

- Chiral Centers : The C2 amine group and C3 dimethyl substituents create stereoisomers. Enantiomers may exhibit divergent binding to biological targets (e.g., GPCRs or monoamine transporters) .

- Case Study : (2R,3R)-configured analogs show enhanced receptor affinity compared to (2S,3S) in serotonin receptor assays, highlighting the need for enantioselective synthesis .

- Reactivity : Steric hindrance from dimethyl groups slows nucleophilic attacks at the amine, favoring specific reaction pathways (e.g., selective alkylation over acylation) .

Q. How can researchers resolve contradictions in reported biological data for this compound analogs?

- Assay Variability : Compare results across cell lines (e.g., HEK293 vs. CHO-K1) and control for pH, temperature, and solvent (DMSO vs. saline) .

- Structural Analog Analysis : Cross-reference with compounds like 3-Ethyl-1-(2-methylphenyl)pentan-1-amine, which shares similar steric profiles but differs in aryl substituent effects .

- Mechanistic Studies : Use radioligand binding assays (e.g., ³H-labeled analogs) to quantify receptor occupancy and rule off-target effects .

Q. What strategies improve reaction yields and selectivity in large-scale synthesis?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) for reductive steps. Pd/C often achieves >90% yield in hydrogenation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance alkylation rates, while methanol minimizes side-product formation in aminations .

- Temperature Gradients : Gradual heating (40→80°C) during imine formation reduces decomposition .

- In-line Analytics : FTIR monitors intermediate formation (e.g., imine peaks at 1650–1700 cm⁻¹), enabling real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.